

McN-3716: A Potent CPT1 Inhibitor with Hypoglycemic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	McN3716	
Cat. No.:	B8069494	Get Quote

McN-3716, also known as methyl 2-tetradecylglycidate, is a potent and orally effective inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid oxidation. By blocking this crucial step in energy metabolism, McN-3716 demonstrates significant hypoglycemic effects, particularly in conditions where fatty acids are the primary energy source. This guide provides a comparative overview of McN-3716 against other notable CPT1 inhibitors, supported by available experimental data.

Mechanism of Action and Potency

McN-3716 exerts its effects as a specific inhibitor of fatty acid oxidation. Its mechanism of action differs from other oral hypoglycemic agents like sulfonylureas and biguanides[1]. The active form of McN-3716 is its coenzyme A thioester, 2-tetradecylglycidyl-CoA (TDGA-CoA), which acts as an irreversible, active site-directed inhibitor of CPT1A[2]. This irreversible inhibition leads to a sustained reduction in the transport of long-chain fatty acids into the mitochondria, thereby forcing a metabolic shift towards glucose utilization.

Preclinical studies in fasting rats have demonstrated that McN-3716 is 15 to 20 times more potent than the sulfonylurea drug tolbutamide in lowering blood glucose levels[1]. This highlights its significant potential as a hypoglycemic agent.

Comparison with Other CPT1 Inhibitors

Several other compounds have been developed to target the CPT1 enzyme, each with distinct characteristics in terms of potency, selectivity, and clinical utility. A direct quantitative



comparison of McN-3716 with these inhibitors is challenging due to the limited publicly available data on its specific IC50 values for CPT1 isoforms. However, based on the available information, a qualitative and semi-quantitative comparison can be made.

Inhibitor	Target Isoform(s)	Potency (IC50)	Reversibility	Key Characteristic s
McN-3716	Primarily CPT1A	Not explicitly reported, but highly potent in vivo	Irreversible	Orally effective hypoglycemic agent. Active form is TDGA-CoA.[1][2][3]
Etomoxir	CPT1A and CPT1B (non- selective)	5-20 nM for CPT1A	Irreversible	Potent inhibitor, but clinical development was halted due to severe hepatotoxicity.[4]
Perhexiline	CPT1 and CPT2	77 μM (rat heart CPT1), 148 μM (rat liver CPT1)	Reversible	Used clinically for angina. Has a narrow therapeutic window and potential for hepatotoxicity and neurotoxicity.[5]
ST1326 (Teglicar)	Selective for CPT1A	High selectivity for CPT1A over CPT1B	Reversible	Investigated for its potential in treating diabetes and cancer due to its favorable selectivity profile. [4]



Preclinical Efficacy of McN-3716

In animal models, McN-3716 has shown significant efficacy in managing conditions associated with dysregulated fatty acid metabolism.

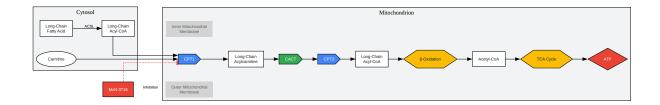
- Hypoglycemic Effects: Oral administration of McN-3716 produces a dose-dependent hypoglycemic effect in rats, mice, and dogs[1]. Its glucose-lowering effect is most pronounced in states of fasting, diabetes, and high-fat diets, where fatty acid oxidation is the predominant energy pathway[1].
- Anti-ketogenic Effects: McN-3716 effectively reverses ketoacidosis in alloxan-diabetic rats
 and depancreatized dogs without adversely affecting the plasma lipid profile[1]. Studies in
 rats have shown that McN-3716 is a potent hypoketonemic compound, with effects observed
 at doses lower than those required for significant glucose lowering[3].
- Tissue-Specific Inhibition: In vivo studies in rats indicate that lower doses of McN-3716 primarily inhibit hepatic CPT1, leading to a reduction in plasma ketones. Higher doses are required to inhibit CPT1 in muscle and to produce a significant hypoglycemic effect[3].

Signaling Pathways and Experimental Workflows

The inhibition of CPT1 by McN-3716 initiates a cascade of metabolic shifts. The primary consequence is the reduced transport of long-chain fatty acids into the mitochondria for β -oxidation. This leads to an increased reliance on glucose for energy production.

CPT1-Mediated Fatty Acid Transport and its Inhibition



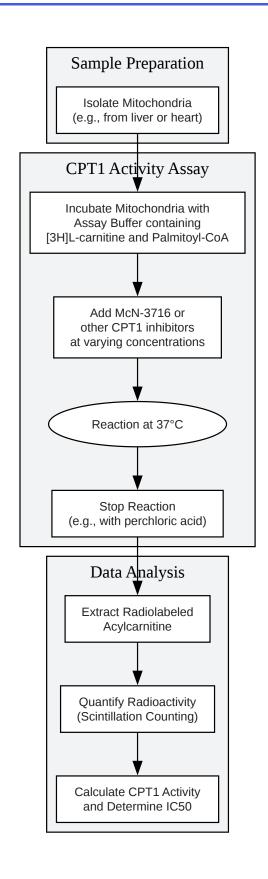


Click to download full resolution via product page

CPT1 role in fatty acid oxidation and its inhibition by McN-3716.

Experimental Workflow for Assessing CPT1 Inhibition





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacologic profile of methyl 2-tetradecylglycidate (McN-3716)--an orally effective hypoglycemic agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-tetradecylglycidyl coenzyme A as the active form of methyl 2tetradecylglycidate (methyl palmoxirate) and its characterization as an irreversible, active site-directed inhibitor of carnitine palmitoyltransferase A in isolated rat liver mitochondria -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial carnitine palmitoyl transferase A in vivo with methyl 2tetradecylglycidate (methyl palmoxirate) and its relationship to ketonemia and glycemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Perhexiline Therapy in Patients with Type 2 Diabetes: Incremental Insulin Resistance despite Potentiation of Nitric Oxide Signaling PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [McN-3716: A Potent CPT1 Inhibitor with Hypoglycemic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069494#does-mcn3716-have-advantages-over-other-cpt1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com